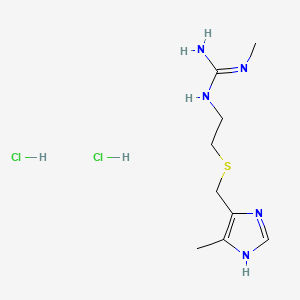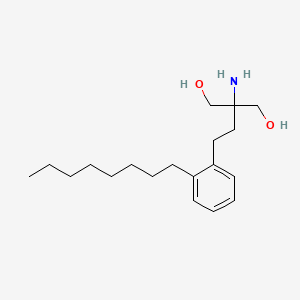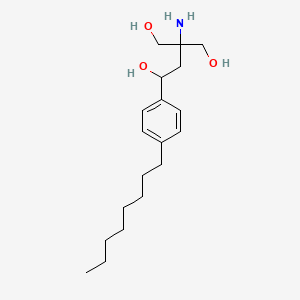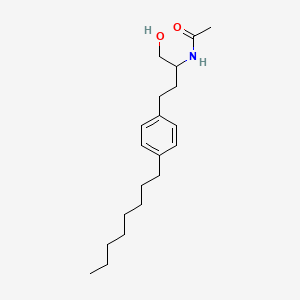
Cinacalcet Impurity 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinacalcet Impurity 16, with the CAS No. 1431699-53-4, is an impurity standard of Cinacalcet . Its chemical name is ®-N-(1-(Naphthalen-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)propan-1-amine . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Cinacalcet .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that the formation of impurities in the synthesis of Cinacalcet can be influenced by factors such as the agitation speed of the reaction mass .科学的研究の応用
Development and Validation of Analytical Methods
Stability Indicative Analysis :A study by Chaudhari et al. (2021) highlighted the development and validation of a stability indicative analysis method for Cinacalcet Hydrochloride and its process impurities. The research emphasized a simple, economical approach using a YMC pack butyl column for separation, achieving low limits of detection (LOD) and quantification (LOQ) for Cinacalcet and its impurities, proving the method's effectiveness in quantifying degradant impurities generated during stress studies (Chaudhari, Lokhande, & Yadav, 2021).
Capillary Electrophoresis for Enantiomeric Purity :Ginterová et al. (2016) developed a capillary zone electrophoresis method for the chiral separation of R,S-cinacalcet, employing 2-hydroxypropyl-γ-cyclodextrin as the chiral selector. This method enabled the determination of S-cinacalcet (chiral impurity) in tablets, offering a precise and accurate approach for enantiopurity control in pharmaceutical products (Ginterová, Znaleziona, Knob, Douša, Petr, & Ševčı́k, 2016).
RP-UPLC Method for Estimation of Impurities :Research by Reddy et al. (2015) described a reversed-phase ultra-performance liquid chromatography method for estimating Cinacalcet Hydrochloride impurities in API and pharmaceutical formulations. This method exhibited significant degradation of Cinacalcet under peroxide stress conditions, with degradation products well-resolved from the active ingredient and its impurities, demonstrating the method's stability-indicating power (Reddy, Raju, Raju, Varma, & Babu, 2015).
Liquid Chromatographic Methods for Determination :Sigala et al. (2009) developed a reversed-phase liquid chromatographic method validated for the determination of Cinacalcet Hydrochloride and its process-related impurities, achieving high precision and accuracy, which is crucial for quality control in bulk drug manufacturing (Sigala, Babu, Varma, & Balaswamy, 2009).
Characterization of Degradation Products
Characterization by ESI-MS/MS, FT-IR, and NMR :Rao et al. (2014) utilized RP-HPLC, ESI-MS/MS, FT-IR, and NMR spectroscopy to characterize forced degradation products of Cinacalcet, applying the method to quantify process-related substances and degradation products in bulk drugs. This comprehensive approach aids in understanding the stability and degradation pathways of Cinacalcet (Rao, Saida, Naidu, Sravan, & Ramesh, 2014).
作用機序
Target of Action
Cinacalcet primarily targets the calcium-sensing receptors on the surface of the chief cell of the parathyroid gland . These receptors are the principal negative regulators of parathyroid hormone secretion .
Mode of Action
Cinacalcet acts as a calcimimetic . It increases the sensitivity of calcium receptors on parathyroid cells, which leads to a reduction in parathyroid hormone (PTH) levels and thus a decrease in serum calcium levels . This interaction results in significant changes in the biochemical pathways within the cell.
Biochemical Pathways
The primary biochemical pathway affected by Cinacalcet is the regulation of parathyroid hormone secretion . By increasing the sensitivity of the calcium-sensing receptors, Cinacalcet reduces the secretion of PTH . This leads to a decrease in serum calcium levels , which can have downstream effects on various other biochemical pathways, particularly those involving bone mineral density .
Pharmacokinetics
The pharmacokinetic properties of Cinacalcet include its absorption, distribution, metabolism, and excretion (ADME)Cinacalcet itself has a bioavailability of 20 to 25%, which increases if taken with food . It is metabolized in the liver, primarily through CYP3A4, CYP2D6, and CYP1A2-mediated pathways . The elimination half-life of Cinacalcet is between 30 to 40 hours, and it is excreted primarily through the kidneys (80%) and feces (15%) .
Result of Action
The molecular and cellular effects of Cinacalcet’s action primarily involve a reduction in serum calcium levels . This is achieved through the suppression of PTH secretion . In addition, Cinacalcet has been shown to have antibacterial and antibiofilm activity against Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of Cinacalcet can be influenced by various environmental factors. For instance, the agitation speed of the reaction mass during the synthesis of Cinacalcet can impact the reaction kinetics, leading to the formation of impurities . Furthermore, the presence of other drugs can interact with Cinacalcet, potentially affecting its efficacy .
生化学分析
Biochemical Properties
, interacts with the calcium-sensing receptor (CaSR) on parathyroid cells. By increasing the sensitivity of the CaSR, it reduces the secretion of parathyroid hormone (PTH), thereby helping to regulate calcium levels .
Cellular Effects
Cinacalcet Impurity 16 influences cell function by reducing PTH secretion, which in turn helps regulate calcium levels . This can have a significant impact on cell signaling pathways and cellular metabolism, particularly in cells that are sensitive to calcium levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the CaSR on parathyroid cells . By acting as a positive allosteric modulator of the CaSR, it increases the receptor’s sensitivity to calcium, leading to a reduction in PTH secretion . This can result in changes in gene expression related to calcium regulation .
Dosage Effects in Animal Models
In animal models, the effects of Cinacalcet have been studied. For instance, in a chronic uremia model, daily intravenous dosing of Cinacalcet over 4 weeks resulted in a sustained reduction in PTH . Specific studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is likely to be involved in the same metabolic pathways as Cinacalcet. Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes, primarily 3A4, 2D6, and 1A2 .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cinacalcet Impurity 16 involves the conversion of the starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-2-chloro-5-nitrobenzoic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium carbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of 4-bromo-2-chloro-5-nitrobenzoic acid to its corresponding diazonium salt using sodium nitrite and hydrochloric acid", "Step 2: Reaction of the diazonium salt with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the desired product", "Step 3: Purification of the crude product using sodium carbonate and ethyl acetate", "Step 4: Recrystallization of the purified product using methanol and water" ] } | |
CAS番号 |
802918-47-4 |
分子式 |
C22H24F3N |
分子量 |
359.44 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


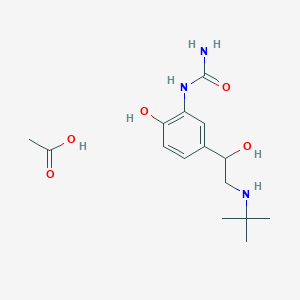
![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)
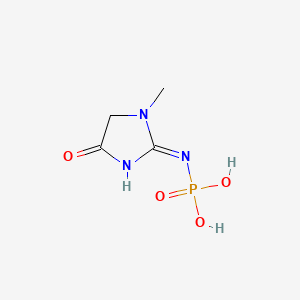
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)
